(S)-2-Amino-N-(1-((5-chloro-1H-indol-3-yl)methyl)piperidin-4-yl)-3-(1H-indol-3-yl)propanamide
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Overview
Description
(S)-2-Amino-N-(1-((5-chloro-1H-indol-3-yl)methyl)piperidin-4-yl)-3-(1H-indol-3-yl)propanamide is a complex organic compound that features indole and piperidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(1-((5-chloro-1H-indol-3-yl)methyl)piperidin-4-yl)-3-(1H-indol-3-yl)propanamide typically involves multi-step organic synthesis. The process may start with the preparation of the indole derivatives, followed by the formation of the piperidine ring, and finally, the coupling of these intermediates under specific reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of catalytic processes, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moieties.
Reduction: Reduction reactions could be used to modify the piperidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acids, while reduction could produce various reduced derivatives of the piperidine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
Biologically, compounds with indole and piperidine structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicine, such compounds may be explored for their therapeutic potential in treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry
Industrially, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-((5-chloro-1H-indol-3-yl)methyl)piperidin-4-yl)-3-(1H-indol-3-yl)propanamide would depend on its specific biological target. Typically, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **(S)-2-Amino-N-(1-(indol-3-yl)methyl)piperidin-4-yl)-3-(indol-3-yl)propanamide
- **(S)-2-Amino-N-(1-(5-bromo-1H-indol-3-yl)methyl)piperidin-4-yl)-3-(1H-indol-3-yl)propanamide
Uniqueness
The uniqueness of (S)-2-Amino-N-(1-((5-chloro-1H-indol-3-yl)methyl)piperidin-4-yl)-3-(1H-indol-3-yl)propanamide lies in the presence of the 5-chloro substituent on the indole ring, which may confer distinct biological properties compared to its analogs.
Properties
Molecular Formula |
C25H28ClN5O |
---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
(2S)-2-amino-N-[1-[(5-chloro-1H-indol-3-yl)methyl]piperidin-4-yl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C25H28ClN5O/c26-18-5-6-24-21(12-18)17(14-29-24)15-31-9-7-19(8-10-31)30-25(32)22(27)11-16-13-28-23-4-2-1-3-20(16)23/h1-6,12-14,19,22,28-29H,7-11,15,27H2,(H,30,32)/t22-/m0/s1 |
InChI Key |
LMAYILTVNBZXSW-QFIPXVFZSA-N |
Isomeric SMILES |
C1CN(CCC1NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)CC4=CNC5=C4C=C(C=C5)Cl |
Canonical SMILES |
C1CN(CCC1NC(=O)C(CC2=CNC3=CC=CC=C32)N)CC4=CNC5=C4C=C(C=C5)Cl |
Origin of Product |
United States |
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